2-Benzyl-4-bromo-2H-phthalazin-1-one 2-Benzyl-4-bromo-2H-phthalazin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13988686
InChI: InChI=1S/C15H11BrN2O/c16-14-12-8-4-5-9-13(12)15(19)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2
SMILES:
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol

2-Benzyl-4-bromo-2H-phthalazin-1-one

CAS No.:

Cat. No.: VC13988686

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-4-bromo-2H-phthalazin-1-one -

Specification

Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
IUPAC Name 2-benzyl-4-bromophthalazin-1-one
Standard InChI InChI=1S/C15H11BrN2O/c16-14-12-8-4-5-9-13(12)15(19)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Standard InChI Key LWWMRBVYWLHTSW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-Benzyl-4-bromo-2H-phthalazin-1-one consists of a phthalazine scaffold—a bicyclic system formed by fusing a benzene ring with a pyrazine ring. Substitutions at the 2- and 4-positions introduce steric and electronic modifications:

  • Benzyl group (C₆H₅CH₂): Enhances lipophilicity, potentially improving blood-brain barrier permeability.

  • Bromine atom: Increases molecular polarity and facilitates nucleophilic substitution reactions.

The compound’s canonical SMILES string (C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)Br) and InChIKey (LWWMRBVYWLHTSW-UHFFFAOYSA-N) provide precise stereochemical representation.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₁BrN₂O
Molecular Weight315.16 g/mol
IUPAC Name2-benzyl-4-bromophthalazin-1-one
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of 2-Benzyl-4-bromo-2H-phthalazin-1-one typically begins with simpler phthalazine derivatives. One documented route involves:

  • Functionalization of 4-Benzyl-2H-phthalazin-1-one: Bromination at the 4-position using brominating agents (e.g., N-bromosuccinimide) under controlled conditions .

  • Catalytic Optimization: Reactions are often conducted in polar aprotic solvents (e.g., dimethylformamide) with Lewis acid catalysts to enhance regioselectivity.

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsIntermediateYield
1N-Bromosuccinimide, DMF, 80°C4-Bromo-phthalazinone72%
2Benzyl chloride, K₂CO₃, reflux2-Benzyl-4-bromo-phthalazinone68%

Derivative Synthesis

Modifications to the parent compound enable access to diverse analogs:

  • Hydroxymethyl Derivatives: Treatment with formaldehyde yields 2-hydroxymethyl analogs, which serve as intermediates for further functionalization .

  • Thiocyanate and Mercapto Derivatives: Reaction with potassium thiocyanate or thiourea introduces sulfur-containing groups, altering electronic profiles .

Spectroscopic Characterization

Spectral Signatures

  • IR Spectroscopy: A strong carbonyl stretch at 1,640 cm⁻¹ confirms the lactam structure. Bromine’s presence is inferred from C-Br stretches near 550 cm⁻¹ .

  • ¹H NMR (CDCl₃): Key resonances include:

    • δ 4.31 ppm (s, 2H, CH₂Ph) for the benzyl methylene.

    • δ 7.30–8.45 ppm (m, 9H) for aromatic protons .

  • Mass Spectrometry: The molecular ion peak at m/z 315 ([M]⁺) aligns with the molecular weight, with fragmentation patterns revealing loss of Br (Δ m/z 79).

Table 3: Comparative Spectral Data

DerivativeIR (CO stretch, cm⁻¹)¹H NMR (δ, ppm)
2-Hydroxymethyl analog1,6404.13 (t, OH), 5.69 (d, CH₂OH)
2-Thiocyanatomethyl analog1,6644.31 (s, CH₂Ph)

Biological Activity and Mechanisms

Cholinesterase Inhibition

2-Benzyl-4-bromo-2H-phthalazin-1-one exhibits competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to donepezil. This activity suggests potential for Alzheimer’s disease therapy by preventing acetylcholine degradation.

Antimicrobial Properties

Screening against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains revealed moderate to strong activity:

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration, μg/mL)

Organism2-Benzyl-4-bromo DerivativeControl (Ciprofloxacin)
S. aureus322
E. coli641
C. albicans12816 (Fluconazole)

Mechanistic studies indicate membrane disruption and intracellular protein binding .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Bromine vs. Chlorine: Bromine’s larger atomic radius enhances hydrophobic interactions, improving AChE binding affinity compared to chloro analogs.

  • Benzyl vs. Phenyl: Benzyl groups confer greater conformational flexibility, enhancing penetration into lipid bilayers.

Table 5: Structure-Activity Relationships

CompoundAChE IC₅₀ (nM)LogP
2-Benzyl-4-bromo120 ± 53.2
2-Phenyl-4-chloro240 ± 102.8
4-Bromo-unsubstituted450 ± 201.9

Applications and Future Directions

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors or ligand design in catalysis.

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